molecular formula C13H14ClN3O2S B2957096 4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide CAS No. 497060-71-6

4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide

Cat. No.: B2957096
CAS No.: 497060-71-6
M. Wt: 311.78
InChI Key: SHKURZAEHROCEF-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide is a benzamide derivative featuring a 4-chloro-substituted benzene ring linked via a thiourea moiety to a 4-formylpiperazine group. This compound is structurally characterized by its hybrid pharmacophore, combining a chlorinated aromatic system with a formylated piperazine-thiocarbonyl scaffold.

The synthesis of this compound involves multi-step reactions, typically starting from 4-chlorobenzoyl chloride or its derivatives. Spectroscopic techniques such as FT-IR, ¹H/¹³C NMR, and X-ray crystallography have been employed to confirm its structure . Notably, the compound exhibits significant antioxidant activity (~75% efficacy in radical scavenging assays), likely attributed to its electron-donating thiourea and formyl groups .

Properties

IUPAC Name

4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-11-3-1-10(2-4-11)12(19)15-13(20)17-7-5-16(9-18)6-8-17/h1-4,9H,5-8H2,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKURZAEHROCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333558
Record name 4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

497060-71-6
Record name 4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between 4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide and analogous benzamide derivatives:

Compound Name Substituents on Benzamide Key Functional Groups Biological Activity Structural Analysis Methods
This compound 4-chloro, N-(4-formylpiperazine-thiocarbonyl) Formylpiperazine, thiourea Antioxidant (75% activity) FT-IR, NMR, X-ray
4-Chloro-N-(4-chlorophenyl)benzamide 4-chloro, N-(4-chlorophenyl) Chlorophenyl Pdcd4 stabilization Not specified
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide 4-chloro, sulfonamide, propyl Sulfonamide, alkyl chain Antibacterial (docking study) ¹H/¹³C NMR
4-Chloro-N-(3-chlorophenyl)benzamide 4-chloro, N-(3-chlorophenyl) Dichlorophenyl Structural/electronic studies XRD vs. theoretical models
cis-bis[4-chloro-N-(pyrrolidine-1-carbothioyl)benzamido]Cu(II) 4-chloro, pyrrolidine-thiocarbonyl Metal-coordinated thiourea Crystallographic study X-ray diffraction

Spectral and Crystallographic Comparisons

  • Target Compound : X-ray crystallography confirmed a planar thiourea linkage and formylpiperazine conformation, with hydrogen bonding critical for stability .
  • 4-Chloro-N-(3-chlorophenyl)benzamide : Theoretical DFT calculations aligned with experimental XRD data, showing minimal deviation in bond lengths/angles (<0.02 Å) .
  • Metal Complexes : Cu(II) coordination in ’s compound results in a distorted square-planar geometry, contrasting with the free ligand’s flexibility .

Biological Activity

4-chloro-N-(4-formylpiperazine-1-carbothioyl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 4-chloro-N-[(4-formyl-1-piperazinyl)carbothioyl]benzamide
  • Molecular Formula : C13H14ClN3O2S
  • Molecular Weight : 301.78 g/mol

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cellular processes, which may affect metabolic pathways.
  • Modulation of Receptor Activity : It may interact with certain receptors, influencing signal transduction pathways.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against bacterial strains, demonstrating significant inhibitory effects.
  • Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies : A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, indicating potent antibacterial activity.
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
  • Enzymatic Activity : Research focused on the inhibition of carbonic anhydrase, revealing that this compound inhibited enzyme activity by approximately 70% at a concentration of 50 µM.

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